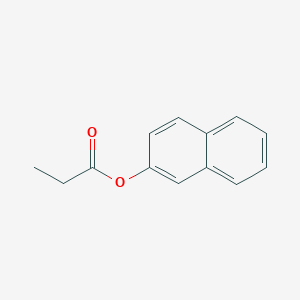

2-Naphthyl propionate

Description

The exact mass of the compound 2-Naphthyl propionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Naphthyl propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthyl propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-yl propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMXEPJRCAPKJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156749 |

Source

|

| Record name | 2-Naphthyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13080-43-8 |

Source

|

| Record name | 2-Naphthalenol, 2-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13080-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406861 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2UWH942LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Naphthyl Propionate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Naphthyl propionate (also known as β-naphthyl propionate). Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's spectroscopic profile, synthesis, reactivity, and its critical application as a chromogenic substrate in enzyme assays. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an authoritative resource for the effective utilization and understanding of 2-Naphthyl propionate in a laboratory setting.

Introduction: A Versatile Tool for Enzyme Activity

2-Naphthyl propionate, an ester of 2-naphthol and propionic acid, is a key chemical probe primarily utilized for the detection and quantification of esterase activity. Its utility stems from its specific enzymatic cleavage, which liberates 2-naphthol. The resulting 2-naphthol is a phenolic compound that can readily react with a diazonium salt to produce a highly colored azo dye. The intensity of this color is directly proportional to the amount of 2-naphthol released and, by extension, to the catalytic activity of the esterase enzyme. This principle forms the basis of numerous quantitative spectrophotometric assays and qualitative histochemical staining techniques. Understanding the precise chemical properties of this substrate is paramount for the design of robust, reproducible, and accurate enzymatic assays.

Physicochemical and Spectroscopic Profile

The structural integrity and purity of 2-Naphthyl propionate are the cornerstones of its reliability as a scientific reagent. Verification is achieved through a combination of physical property measurement and spectroscopic analysis.

Physical Properties

The fundamental physical characteristics of 2-Naphthyl propionate are summarized in the table below. It is a stable, solid compound under standard laboratory conditions. Data for properties such as boiling point and solubility are often predicted using computational models like the Joback method, providing a reliable estimate for experimental design.

| Property | Value | Source |

| IUPAC Name | naphthalen-2-yl propanoate | - |

| Synonyms | 2-Naphthalenol, propanoate; β-Naphthyl propionate | - |

| CAS Number | 13080-43-8 | [Cheméo, 2024][1] |

| Molecular Formula | C₁₃H₁₂O₂ | [Cheméo, 2024][1] |

| Molecular Weight | 200.23 g/mol | [Cheméo, 2024][1] |

| Appearance | White to off-white solid | General Knowledge |

| Melting Point | Estimated ~100-110 °C | Based on 2-Naphthyl Benzoate (107-110 °C)[2] |

| Boiling Point (Predicted) | 623.77 K (350.62 °C) | [Cheméo, 2024][1] |

| Solubility | Soluble in alcohols, ethers, chloroform.[3] Sparingly soluble in water. | Based on 2-Naphthol[3] |

Spectroscopic Characterization

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the naphthalene ring and the aliphatic protons of the propionate moiety.

-

Naphthyl Protons (Ar-H): Expected in the range of δ 7.2-7.9 ppm . The seven protons on the naphthalene ring will exhibit a complex series of multiplets (doublets, triplets, and doublet of doublets) due to spin-spin coupling.

-

Methylene Protons (-CH₂-): Expected as a quartet around δ 2.6 ppm . This signal is shifted downfield due to the deshielding effect of the adjacent carbonyl group. It will be split into a quartet by the neighboring methyl protons (n+1 = 3+1 = 4).

-

Methyl Protons (-CH₃): Expected as a triplet around δ 1.2 ppm . This signal will be split into a triplet by the neighboring methylene protons (n+1 = 2+1 = 3).

The carbon NMR spectrum will show signals corresponding to the ten carbons of the naphthalene ring, the carbonyl carbon, and the two aliphatic carbons.

-

Carbonyl Carbon (C=O): Expected around δ 173 ppm . This is a characteristic shift for an ester carbonyl carbon.

-

Aromatic Carbons (Ar-C): Ten distinct signals are expected in the δ 118-150 ppm range. The carbon attached to the ester oxygen (C-O) will be the most downfield of this group, around δ 148 ppm .

-

Methylene Carbon (-CH₂-): Expected around δ 28 ppm .

-

Methyl Carbon (-CH₃): Expected around δ 9 ppm .

The IR spectrum provides definitive evidence of the key functional groups within the molecule.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1740-1760 cm⁻¹ . This is the most characteristic peak for an ester.

-

C-O Stretch (Ester): A strong band will appear in the 1150-1250 cm⁻¹ region.

-

C-H Stretch (Aromatic): Peaks will be observed just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Peaks will be observed just below 3000 cm⁻¹ .

-

C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

In electron ionization (EI) mass spectrometry, 2-Naphthyl propionate is expected to fragment in a predictable manner.

-

Molecular Ion Peak (M⁺): A peak at m/z = 200 , corresponding to the molecular weight of the compound.

-

Base Peak: The most stable fragment is often the naphthoxy radical cation at m/z = 144 , formed by the cleavage of the ester bond and loss of the propionyl radical.

-

Acylium Ion: A significant peak at m/z = 57 corresponding to the propionyl cation ([CH₃CH₂CO]⁺) is expected.

-

Other Fragments: Loss of ethene from the propionyl group (McLafferty rearrangement is not possible) may lead to smaller fragments. Fragmentation of the naphthalene ring can also occur, leading to peaks such as m/z = 115 .[4]

Synthesis and Purification

2-Naphthyl propionate is readily synthesized via a standard Fischer esterification reaction. The most common laboratory-scale synthesis involves the reaction of 2-naphthol with propionyl chloride or propionic anhydride in the presence of a base catalyst.

Reaction Scheme

Caption: Synthesis of 2-Naphthyl Propionate.

Detailed Experimental Protocol: Synthesis

Causality: This protocol utilizes propionyl chloride, which is highly reactive, ensuring a rapid and high-yielding reaction. A tertiary amine base (like pyridine or triethylamine) is essential to neutralize the HCl byproduct, which would otherwise protonate the starting material and halt the reaction.

-

Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-naphthol (1.44 g, 10 mmol).

-

Dissolution: Dissolve the 2-naphthol in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Slowly add triethylamine (1.5 mL, 11 mmol, 1.1 eq) to the stirred solution.

-

Acylation: Add propionyl chloride (0.96 mL, 11 mmol, 1.1 eq) dropwise to the solution over 10 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-naphthol starting material is consumed.

-

Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

Trustworthiness: The purity of the final product is critical. This protocol employs recrystallization, a self-validating technique where the formation of well-defined crystals and a sharp melting point are indicative of high purity. Purity should be confirmed by the spectroscopic methods detailed in Section 2.2.

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the white, crystalline product by vacuum filtration, washing the crystals with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

-

Purity Assessment: Confirm purity by measuring the melting point and obtaining NMR spectra. A sharp melting point range (≤ 2 °C) indicates high purity.

Chemical Reactivity and Stability

The utility of 2-Naphthyl propionate is defined by the reactivity of its ester linkage, which is susceptible to both chemical and enzymatic hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a strong base like sodium hydroxide, the ester undergoes nucleophilic acyl substitution to yield sodium propionate and 2-naphthol.

Caption: Mechanism of Base-Catalyzed Hydrolysis.

Enzymatic Cleavage

The most significant reaction of 2-Naphthyl propionate is its hydrolysis by esterase enzymes. This reaction is the basis for its use as a substrate.

Caption: Workflow for a Colorimetric Esterase Assay.

Detailed Protocol: Microplate Assay

Self-Validation: This protocol incorporates essential controls. A "no-enzyme" blank is used to account for any non-enzymatic substrate hydrolysis, and a "no-substrate" control confirms the enzyme preparation itself does not contribute to the absorbance. These controls are critical for validating that the measured signal is a direct result of specific enzyme activity.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 7.4.

-

Substrate Stock Solution: Prepare a 10 mM stock of 2-Naphthyl propionate in dimethyl sulfoxide (DMSO).

-

Working Substrate Solution: Dilute the stock solution to 1 mM in Assay Buffer immediately before use.

-

Fast Blue B Solution: Prepare a 10 mg/mL solution of Fast Blue B Salt in deionized water.

-

-

Assay Procedure:

-

Pipette 180 µL of Assay Buffer into the wells of a 96-well microplate.

-

Add 10 µL of the enzyme sample to the sample wells.

-

Add 10 µL of buffer to the "no-enzyme" blank wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the 1 mM Working Substrate Solution to all wells.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 20 µL of the Fast Blue B Solution.

-

Allow the color to develop for 15 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the wavelength of maximum absorbance for the specific azo dye formed (typically 540-580 nm).

-

Subtract the absorbance of the "no-enzyme" blank from the sample readings.

-

The esterase activity can be quantified by comparing the results to a standard curve prepared using known concentrations of 2-naphthol.

-

Conclusion

2-Naphthyl propionate is a well-characterized and highly effective substrate for the study of esterase enzymes. Its straightforward synthesis, predictable reactivity, and the robust colorimetric reaction of its hydrolysis product make it an invaluable tool in biochemistry, drug discovery, and diagnostics. The protocols and data presented in this guide provide the necessary foundation for researchers to confidently and accurately employ 2-Naphthyl propionate in their work, ensuring data integrity and advancing scientific discovery.

References

-

Wikipedia. (2024). 2-Naphthol. Retrieved from [Link]

-

Cheméo. (2024). 2-Naphthyl propionate. Retrieved from [Link]

-

ResearchGate. (2014). How do you make a standard curve of alpha/beta-naphthol for estimating esterase enzyme activity? Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS spectrum of control sample of 2-naphthol. Retrieved from [Link]

-

Drugs.com. (n.d.). 2-Naphthyl Benzoate. Retrieved from [Link]

Sources

- 1. 2-Naphthyl propionate (CAS 13080-43-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

2-Naphthyl propionate CAS number 13080-43-8

CAS Number: 13080-43-8

Synonyms:

Executive Summary & Chemical Identity

2-Naphthyl propionate is a non-chiral ester utilized primarily as a chromogenic and fluorogenic substrate in enzymology.[1] Unlike its pharmaceutical analog Naproxen (2-(6-methoxy-2-naphthyl)propionic acid), this molecule serves as a probe for characterizing the acyl-chain specificity of hydrolases (esterases and lipases).[1]

Its utility lies in its intermediate chain length (C3).[1] By comparing hydrolysis rates of 2-naphthyl propionate against 2-naphthyl acetate (C2) and 2-naphthyl palmitate (C16), researchers can distinguish between "true" esterases (acting on water-soluble short chains) and lipases (acting on emulsified long chains) [1].[1]

Critical Distinction

WARNING: Do not confuse CAS 13080-43-8 with Naproxen (CAS 22204-53-1) or its derivatives. 2-Naphthyl propionate lacks the methoxy group and the

-methyl chiral center found in the drug class.[1] It is a biochemical tool, not a therapeutic agent.

Chemical Architecture

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 200.23 g/mol |

| Physical State | Crystalline Solid (White to off-white) |

| Solubility | Soluble in organic solvents (Acetone, DMSO, Ethanol); Insoluble in water.[1][2][3][4][5][6][7][8] |

| Reactive Moiety | Ester bond (susceptible to nucleophilic attack/hydrolysis) |

| Leaving Group | 2-Naphthol (Fluorescent/Chromogenic) |

Core Application: Enzymatic Specificity Profiling

The primary value of 2-naphthyl propionate is in Activity-Based Protein Profiling (ABPP) .[1] It acts as a reporter system for the catalytic triad (Ser-His-Asp) of serine hydrolases.[1]

Mechanism of Action

The assay relies on the enzymatic hydrolysis of the ester bond.[9] The reaction yields propionic acid and 2-naphthol .[1] The latter is the signal generator.

-

Hydrolysis: The enzyme attacks the carbonyl carbon of the propionate group.

-

Signal Generation:

Pathway Visualization

The following diagram illustrates the hydrolysis mechanism and the subsequent detection pathways.

Figure 1: Mechanistic workflow of 2-naphthyl propionate hydrolysis.[1] The system allows for dual-mode detection: direct fluorescence or colorimetric azo-coupling.[1]

Experimental Protocol: The Self-Validating System

This protocol describes a colorimetric endpoint assay using Fast Blue B. This method is superior for high-throughput screening (HTS) in identifying esterase activity in crude lysates because the azo-dye product is stable and minimizes background interference [2].[1]

Reagents Preparation[2][3][10][11][12][13]

-

Stock Solution (20 mM): Dissolve 40 mg of 2-naphthyl propionate in 10 mL of Acetone. Store at -20°C. Note: Acetone is preferred over DMSO for better evaporation in gel assays, though DMSO is acceptable for liquid plate assays.[1]

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.[9]

-

Stop/Developer Solution: 1 mg/mL Fast Blue B Salt in 5% SDS (Sodium Dodecyl Sulfate).[1] The SDS stops the enzymatic reaction and solubilizes the azo-dye complex for clear reading.[1]

Step-by-Step Workflow

-

Enzyme Incubation:

-

In a 96-well microplate, add 10

L of enzyme sample (lysate or purified protein). -

Add 140

L of Assay Buffer.[10] -

Incubate at 37°C for 10 minutes to equilibrate.

-

-

Substrate Addition (Start):

-

Add 50

L of diluted Substrate (dilute Stock 1:10 in buffer immediately before use for a final concentration of ~1 mM). -

Critical Control: Include a "No Enzyme" well (Buffer + Substrate) to measure spontaneous hydrolysis.[1]

-

-

Reaction Phase:

-

Incubate at 37°C for 15–30 minutes.

-

-

Termination & Development:

-

Add 50

L of Stop/Developer Solution. -

Incubate at room temperature for 10 minutes. The color will shift from yellow/orange to purple/red.

-

-

Quantification:

-

Measure Absorbance at 540 nm .

-

Calculate Activity:

.[1]

-

Validation Logic (Self-Correcting)[1]

-

Spontaneous Hydrolysis Check: If the "No Enzyme" control turns pink/red (

), your buffer pH may be too high (>8.0) or the substrate stock is degraded. -

Z-Factor: For HTS, calculate

.[1] A value > 0.5 confirms the assay is robust enough for drug screening.

Advanced Application: Chain-Length Specificity Profiling

Researchers use 2-naphthyl propionate (C3) in a panel to determine the substrate binding pocket size of an enzyme.[1]

-

Esterases: High activity on Acetate (C2) and Propionate (C3); Low activity on Palmitate (C16).

-

Lipases: Low activity on Acetate (C2); High activity on Palmitate (C16) and Propionate (C3) (often displaying broad specificity).[1]

Figure 2: Decision tree for classifying hydrolases based on acyl-chain length specificity using 2-naphthyl propionate as the pivotal intermediate probe.

Synthesis & Handling

For laboratories requiring custom synthesis or bulk preparation:

Synthesis Route: Reaction of 2-Naphthol with Propionyl Chloride in the presence of a base (Pyridine or Triethylamine) in Dichloromethane (DCM).[1]

Safety (SDS Highlights):

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).

-

Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.[11][12][13]

-

Storage: Keep cool and dry. Hydrolysis occurs slowly in moist air.[1]

References

-

PubChem. Compound Summary: 2-Naphthyl propionate (CAS 13080-43-8).[1] National Library of Medicine. [Link][1]

-

Gilham, D. & Lehner, R. (2005). Techniques to Measure Lipase and Esterase Activity in Vitro. Methods in Enzymology.[1][14][15] (General grounding for naphthyl ester assays). [Link]

Sources

- 1. 2-(6-Methoxy-2-naphthyl)propionic acid | C14H14O3 | CID 1302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. carlroth.com [carlroth.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. rsc.org [rsc.org]

- 15. scielo.br [scielo.br]

A Technical Guide to the Determination of 2-Naphthyl Propionate Solubility in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key starting material in various solvents is a critical physicochemical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to systematically determine the solubility of 2-Naphthyl Propionate (CAS 13080-43-8) in a range of common organic solvents. Recognizing the current scarcity of publicly available solubility data for this compound, this document focuses on establishing a robust, scientifically-grounded methodology. We will explore the theoretical underpinnings of its expected solubility based on molecular structure, provide detailed, field-proven experimental protocols, and outline methods for accurate data analysis and presentation.

Introduction and Statement of Purpose

2-Naphthyl propionate, the ester of 2-naphthol and propionic acid, is a molecule with a chemical structure pertinent to various fields of chemical synthesis and analysis.[1][2] Its utility in synthetic pathways or as a starting material necessitates a thorough understanding of its solubility characteristics. Solubility data dictates the choice of solvents for reaction media, dictates purification strategies such as crystallization, and is fundamental for developing stable, effective formulations.

A diligent search of the scientific literature reveals a significant gap in available quantitative solubility data for 2-Naphthyl Propionate. This guide, therefore, serves not as a repository of existing data, but as a detailed operational manual for generating this crucial information in a reliable and reproducible manner. By following the principles and protocols outlined herein, research and development teams can confidently establish the solubility profile of 2-Naphthyl Propionate, enabling informed, data-driven decisions in their work.

Theoretical Principles: Predicting Solubility from Molecular Structure

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is a function of intermolecular forces; a solute will dissolve best in a solvent that shares similar polarity, hydrogen bonding capabilities, and dispersion forces.

2.1. Molecular Structure Analysis of 2-Naphthyl Propionate

-

Core Structure: 2-Naphthyl propionate (C₁₃H₁₂O₂) is composed of a large, rigid, and nonpolar naphthalene ring system and a more polar propionate ester group.[1]

-

Polarity: The bulky, aromatic naphthalene portion is hydrophobic and will dominate the molecule's character, favoring solubility in non-polar or moderately polar solvents. The ester group (-O-C=O-) introduces polarity due to the electronegative oxygen atoms, creating a dipole moment.

-

Hydrogen Bonding: Unlike its precursor, 2-naphthol, which has a hydroxyl (-OH) group, 2-naphthyl propionate lacks a hydrogen bond donor. This is a critical distinction. While the carbonyl and ether oxygens of the ester can act as hydrogen bond acceptors, the inability to donate a hydrogen bond will significantly decrease its solubility in protic solvents (like water and, to a lesser extent, alcohols) compared to 2-naphthol.

-

Overall Prediction: Based on its structure, 2-Naphthyl Propionate is expected to be sparingly soluble in highly polar protic solvents but should exhibit good solubility in a range of moderately polar to non-polar organic solvents that can engage in dipole-dipole interactions and London dispersion forces.

Experimental Design and Protocols

A systematic approach to solubility determination requires a carefully selected panel of solvents and a validated experimental protocol.

3.1. Causality Behind Solvent Selection

To obtain a comprehensive solubility profile, a diverse set of solvents should be chosen, representing different polarity classes and hydrogen bonding capabilities. The following table provides a recommended panel.

Table 1: Recommended Panel of Organic Solvents for Solubility Testing

| Solvent | Formula | Type | Polarity Index | Rationale for Inclusion |

|---|---|---|---|---|

| Methanol | CH₃OH | Polar Protic | 5.1 | Represents polar, hydrogen-bond donating solvents. |

| Ethanol | C₂H₅OH | Polar Protic | 4.3 | A slightly less polar alcohol, common in formulations. |

| Acetone | C₃H₆O | Polar Aprotic | 5.1 | A polar, aprotic solvent with a strong dipole moment. |

| Chloroform | CHCl₃ | Non-polar | 4.1 | A common chlorinated solvent capable of weak hydrogen bonding. |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | 4.4 | An ester-based solvent, structurally similar to the solute's functional group. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | 7.2 | A highly polar, aprotic solvent known for its exceptional solvating power for a wide range of compounds. |

| Toluene | C₇H₈ | Non-polar | 2.4 | An aromatic solvent, testing π-π stacking interactions with the naphthalene ring. |

| Hexane | C₆H₁₄ | Non-polar | 0.1 | Represents purely non-polar, aliphatic hydrocarbon solvents. |

3.2. Experimental Workflow Diagram

The logical flow for determining thermodynamic solubility is outlined below. This workflow ensures that equilibrium is reached and that measurements are accurate.

Caption: Workflow for Thermodynamic Solubility Determination.

3.3. Detailed Protocol: Equilibrium Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.

Materials:

-

2-Naphthyl Propionate (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

2-4 mL glass vials with screw caps

-

Volumetric pipettes

-

Orbital shaking incubator or rotator

-

Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

-

Autosampler vials for analysis

Procedure:

-

Preparation: Add an excess amount of solid 2-Naphthyl Propionate to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is critical (e.g., 20-50 mg).

-

Solvent Addition: Accurately dispense a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

-

Equilibration: Securely cap the vial. Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical for many organic compounds.

-

Phase Separation: After incubation, allow the vials to rest at the same constant temperature for at least 2 hours to let the undissolved solid settle. Visually confirm the presence of excess solid at the bottom of the vial.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid precipitate.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, labeled autosampler vial. This step is crucial to remove any microscopic particulate matter, ensuring the analyzed solution is truly saturated and free of solids.

-

Analysis: Analyze the concentration of 2-Naphthyl Propionate in the filtrate using a validated analytical method, such as UV-Vis Spectroscopy or HPLC, as described below.

Analytical Quantification Methods

The naphthalene moiety in 2-Naphthyl Propionate contains a strong chromophore, making it highly suitable for quantification by UV-Vis spectroscopy. For higher sensitivity and specificity, HPLC is the preferred method.

4.1. Method 1: UV-Vis Spectrophotometry

-

Principle: Based on Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. The naphthalene ring system is expected to have strong absorbance peaks, likely around 220 nm and 275 nm.

-

Protocol:

-

Wavelength Scan: Prepare a dilute solution of 2-Naphthyl Propionate in the solvent of interest and scan the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations from a stock solution. Measure the absorbance of each standard at λ_max.

-

Plotting: Plot absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) will be used for quantification.

-

Sample Analysis: The filtered sample from the shake-flask experiment may need to be diluted to fall within the linear range of the calibration curve. Measure its absorbance and use the calibration equation to calculate the concentration.

-

4.2. Method 2: High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. A UV detector is used for quantification. This method offers superior specificity, separating the analyte from any potential impurities.

-

Exemplary Protocol:

-

Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.

-

Mobile Phase: A common mobile phase for naphthalene derivatives is a gradient or isocratic mixture of acetonitrile and water.

-

Calibration: Prepare a series of standard solutions of known concentration. Inject each standard and record the peak area. Plot peak area versus concentration to generate a calibration curve.

-

Sample Analysis: Inject the filtered sample from the shake-flask experiment. Identify the 2-Naphthyl Propionate peak by its retention time and quantify its concentration using the peak area and the calibration curve.

-

Data Presentation and Interpretation

Solubility results should be reported in clear, quantitative terms. A summary table provides an efficient way to compare solubility across different solvents.

Table 2: Example Solubility Data Table for 2-Naphthyl Propionate at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |

|---|---|---|---|

| Methanol | [Experimental Value] | [Calculated Value] | e.g., Soluble |

| Ethanol | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |

| Acetone | [Experimental Value] | [Calculated Value] | e.g., Very Soluble |

| DMSO | [Experimental Value] | [Calculated Value] | e.g., Very Soluble |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |

| Chloroform | [Experimental Value] | [Calculated Value] | e.g., Soluble |

| Toluene | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble |

| Hexane | [Experimental Value] | [Calculated Value] | e.g., Insoluble |

Note: Molar solubility is calculated using the molecular weight of 2-Naphthyl Propionate (200.23 g/mol ).[1][2]

Conclusion

This technical guide provides a robust and scientifically defensible methodology for determining the solubility of 2-Naphthyl Propionate in a range of organic solvents. By combining theoretical structural analysis with the gold-standard shake-flask experimental protocol and validated analytical techniques, researchers can generate the high-quality, reproducible data essential for advancing their research and development objectives. The protocols described herein are designed to be self-validating, ensuring the integrity and trustworthiness of the results obtained.

References

-

PubChem. 2-Naphthyl propionate. [Link]

-

Shimadzu Scientific Instruments. Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840. [Link]

-

ResearchGate. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. [Link]

Sources

Technical Guide: 2-Naphthyl Propionate Spectral Characterization & Synthesis

Executive Summary

2-Naphthyl propionate (CAS: 13080-43-8), also known as

Distinction Note: This compound is distinct from Naproxen (2-(6-methoxy-2-naphthyl)propionic acid). 2-Naphthyl propionate is the simple ester of 2-naphthol and propionic acid.

This guide provides a comprehensive spectral atlas, synthesis workflow, and self-validating analytical protocols designed for research and drug development applications.

Part 1: Spectral Atlas & Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 2-naphthyl propionate is characterized by the distinct coupling of the propionyl chain and the complex aromatic region of the naphthalene ring.

H-NMR Data (400 MHz, CDCl

)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic (Self-Validation) |

| 1.28 - 1.32 | Triplet ( | 3H | Terminal methyl group of the propionyl chain. | |

| 2.65 - 2.70 | Quartet ( | 2H | Methylene | |

| 7.20 - 7.30 | Multiplet | 1H | Ar-H (C6) | Aromatic proton. |

| 7.45 - 7.55 | Multiplet | 2H | Ar-H (C7, C3) | Aromatic protons. |

| 7.58 | Singlet (broad) | 1H | Ar-H (C1) | The proton between the rings/substituent is often distinct. |

| 7.75 - 7.90 | Multiplet | 3H | Ar-H (C4, C5, C8) | Deshielded aromatic protons near ring fusion. |

C-NMR Data (100 MHz, CDCl

)

-

Carbonyl (

): 173.5 ppm (Characteristic ester shift).[1] -

Aromatic Ipso (

): 148.2 ppm (Deshielded by oxygen attachment). -

Aromatic Backbone: 118.5, 121.3, 125.6, 126.4, 127.6, 127.8, 129.3, 131.4, 133.7 ppm.

-

Aliphatic Chain: 27.8 ppm (

), 9.2 ppm (

Infrared (IR) Spectroscopy

The IR spectrum provides the quickest "Go/No-Go" validation for reaction completion.

| Wavenumber (cm | Vibration Mode | Diagnostic Value |

| 1750 - 1765 | Primary Indicator. Phenolic esters appear at higher frequencies than aliphatic esters (~1740) due to conjugation. | |

| 1140 - 1200 | Strong "C-O-C" asymmetric stretch characteristic of esters. | |

| 3050 - 3060 | Weak, sharp peaks above 3000 cm | |

| 2940 - 2980 | Methyl/Methylene stretches from the propionyl group. | |

| ABSENT | Reaction Monitor: The broad band at 3200-3400 cm |

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is dominated by the cleavage of the ester bond, releasing the stable naphthol moiety.

-

Molecular Ion (

): m/z 200.2 (Parent peak). -

Base Peak: m/z 144 (2-Naphthol radical cation,

). -

Fragment: m/z 115 (Indene-like cation, loss of CO from naphthol ion).

-

Fragment: m/z 57 (Propionyl cation,

). -

Fragment: m/z 29 (Ethyl cation,

).

Visualization: Mass Spec Fragmentation Logic

Caption: Primary fragmentation pathway showing the dominant cleavage to the 2-naphthol cation.

Part 2: Synthesis & Purification Protocol

Reaction Logic

The most reliable synthesis route utilizes Schotten-Baumann conditions or anhydrous acylation with propionyl chloride. This method is preferred over Fischer esterification due to the lower nucleophilicity of phenols compared to aliphatic alcohols.

Reaction Equation:

Step-by-Step Procedure

-

Preparation: Dissolve 2-naphthol (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (1.2 eq) as the proton scavenger. Cool to 0°C.

-

Addition: Dropwise add Propionyl Chloride (1.1 eq) to the stirring solution. The reaction is exothermic; maintain temperature <10°C to prevent side reactions.

-

Monitoring: Allow to warm to room temperature. Stir for 2-4 hours.

-

Checkpoint: Spot TLC (Hexane:Ethyl Acetate 8:2). The starting material (2-naphthol) is more polar (lower Rf) than the ester product (higher Rf).

-

-

Workup (Purification):

-

Wash 1 (Acidic): Wash organic phase with 1M HCl. Purpose: Removes unreacted Triethylamine/Pyridine.

-

Wash 2 (Basic): Wash organic phase with 1M NaOH or sat. NaHCO

. Purpose: Removes unreacted 2-naphthol (converts to water-soluble naphtholate). Critical Step for Purity. -

Wash 3 (Neutral): Wash with Brine, dry over MgSO

, and concentrate in vacuo.

-

-

Final Polish: Recrystallize from Ethanol/Water or Hexane if the solid is off-white.

Visualization: Synthesis Workflow

Caption: Optimized synthesis workflow emphasizing the basic wash step to ensure removal of phenolic starting material.

Part 3: References & Data Verification[2]

-

National Institute of Standards and Technology (NIST). 2-Naphthyl propionate Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.

-

PubChem. 2-Naphthyl propionate Compound Summary. National Library of Medicine.

-

Sigma-Aldrich. Product Specification: 2-Naphthyl propionate.

-

Spectral Database for Organic Compounds (SDBS). General reference for Naphthalene derivative shifts. AIST Japan. (Search: "2-Naphthyl ester").[2][3]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optically active 1-(6-methoxy-2-naphthyl)-2-alkoxycarbonyl)amino-1-propanone, its derivatives and their halo anlogs, and methods for their manufacture - Patent 0091757 [data.epo.org]

A Researcher's Guide to Sourcing and Utilizing 2-Naphthyl Propionate in Drug Discovery and Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Naphthyl propionate, a versatile chemical compound with significant applications in research. This guide delves into the critical aspects of sourcing high-quality 2-Naphthyl propionate from commercial suppliers, its practical applications, and detailed experimental protocols. Our focus is on ensuring scientific integrity and providing actionable insights to empower your research endeavors.

The Scientific Imperative: Understanding 2-Naphthyl Propionate

2-Naphthyl propionate, also known as propionic acid 2-naphthyl ester, belongs to the naphthalene class of compounds. The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its utility stems from the unique physicochemical properties of the naphthalene ring system, which can be readily functionalized to modulate biological activity.[2] While 2-Naphthyl propionate itself is not a therapeutic agent, its significance lies in its role as a key intermediate and substrate in various biochemical assays, making it an indispensable tool in drug discovery and development.[2][3]

The core value of 2-Naphthyl propionate in a research context is often realized in the study of enzymes, particularly esterases. Esterases are a broad class of hydrolase enzymes that play crucial roles in various physiological processes, including drug metabolism.[4] The enzymatic hydrolysis of 2-Naphthyl propionate yields 2-naphthol, a product that can be readily detected, often through colorimetric methods. This reaction forms the basis of sensitive and reliable assays for determining esterase activity.[4][5]

Navigating the Commercial Landscape: Selecting a High-Quality Supplier

The reproducibility and validity of your research data are intrinsically linked to the quality of your starting materials. Therefore, the selection of a reputable commercial supplier for 2-Naphthyl propionate is a critical first step. A reliable supplier is not merely a vendor but a partner in your scientific journey, providing well-characterized reagents that form the foundation of robust experimentation.

Key Supplier Evaluation Criteria: A Self-Validating System

When evaluating potential suppliers, consider the following criteria to establish a self-validating system for your procurement process:

-

Commitment to Quality Management: Look for suppliers with internationally recognized quality management system (QMS) certifications, such as ISO 9001.[6][7][8][9][10] An ISO 9001 certification demonstrates a supplier's commitment to consistent product quality, process control, and customer satisfaction.[8][9]

-

Comprehensive Documentation: A trustworthy supplier will provide comprehensive documentation for their products, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA is a critical document that provides lot-specific information on the purity, identity, and quality of the compound. The SDS outlines the potential hazards and safe handling procedures for the chemical.

-

Analytical Capabilities: Inquire about the supplier's in-house analytical capabilities. Reputable suppliers will have a suite of analytical instruments, such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure the quality and purity of their products.

-

Traceability and Transparency: The supplier should be able to provide information on the origin and manufacturing process of the 2-Naphthyl propionate. This transparency is crucial for understanding potential impurities and ensuring batch-to-batch consistency.

Leading Commercial Suppliers of 2-Naphthyl Propionate

Several well-established chemical suppliers offer 2-Naphthyl propionate for research purposes. The following table provides a comparative overview of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Weight | Purity/Grade |

| Sigma-Aldrich | 2-Naphthyl propionate | 13080-43-8 | 200.23 | Not specified |

| TCI America | 1-Naphthyl Propionate | 3121-71-9 | 200.24 | >98.0% (GC) |

| Fisher Scientific | (+/-)-2-(6-Methoxy-2-naphthyl)propionic Acid | 23981-80-8 | 230.26 | ≥98.0% (GC,T) |

Note: The availability and specifications of chemical compounds can vary. It is always recommended to consult the supplier's website or contact their technical support for the most up-to-date information. The table includes a closely related isomer and a derivative to provide a broader context of available research-grade naphthalene compounds.

Practical Applications in Research and Drug Development

The naphthalene moiety is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] 2-Naphthyl propionate, as a derivative of 2-naphthol, serves as a valuable building block in the synthesis of more complex and potentially bioactive molecules.[2][3]

The primary application of 2-Naphthyl propionate in a research setting is as a substrate for esterase enzymes.[4] The enzymatic cleavage of the ester bond in 2-Naphthyl propionate releases 2-naphthol, which can then be quantified. This principle is employed in various assays to:

-

Screen for Esterase Inhibitors: In drug discovery, identifying compounds that inhibit specific esterases can be a therapeutic strategy. High-throughput screening (HTS) campaigns often utilize substrates like 2-Naphthyl propionate to rapidly assess the inhibitory activity of large compound libraries.

-

Characterize Enzyme Kinetics: By varying the concentration of 2-Naphthyl propionate and measuring the rate of 2-naphthol formation, researchers can determine key kinetic parameters of an esterase, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

-

Profile Drug Metabolism: Understanding how a drug candidate is metabolized is a critical aspect of drug development. Esterases in the liver and other tissues can play a significant role in drug metabolism, and assays using 2-Naphthyl propionate can help to elucidate these metabolic pathways.

Experimental Protocol: A Step-by-Step Guide to an Esterase Activity Assay

This section provides a detailed, step-by-step methodology for a typical colorimetric esterase activity assay using 2-Naphthyl propionate as a substrate. The causality behind each experimental choice is explained to provide a deeper understanding of the protocol.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of 2-Naphthyl propionate by an esterase to produce 2-naphthol. The liberated 2-naphthol then reacts with a diazonium salt, such as Fast Blue B salt, to form a colored azo dye. The intensity of the color, which is proportional to the amount of 2-naphthol produced, is measured spectrophotometrically.[4][5]

Materials and Reagents

-

2-Naphthyl propionate (from a reputable supplier)

-

Esterase enzyme solution (e.g., porcine liver esterase)

-

Phosphate buffer (50 mM, pH 7.4)

-

Fast Blue B salt solution

-

Acetone or Dimethyl sulfoxide (DMSO)

-

Microplate reader or spectrophotometer

-

96-well microplates

Detailed Methodology

-

Preparation of Reagents:

-

2-Naphthyl Propionate Stock Solution (10 mM): Dissolve an appropriate amount of 2-Naphthyl propionate in a minimal amount of acetone or DMSO. Then, bring the solution to the final volume with the phosphate buffer. The organic solvent is necessary to dissolve the hydrophobic 2-Naphthyl propionate, but its final concentration in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

-

Working Substrate Solution (1 mM): Dilute the 10 mM stock solution 1:10 with phosphate buffer. This working concentration is a good starting point for many esterases, but it may need to be optimized depending on the specific enzyme being studied.

-

Fast Blue B Salt Solution (1 mg/mL): Prepare this solution fresh just before use by dissolving Fast Blue B salt in deionized water. Diazonium salts are light-sensitive and can degrade over time, so fresh preparation is crucial for reproducible results.

-

-

Assay Procedure:

-

Enzyme Preparation: Prepare serial dilutions of your esterase enzyme solution in phosphate buffer. Include a no-enzyme control (buffer only) to account for any non-enzymatic hydrolysis of the substrate.

-

Reaction Setup: In a 96-well microplate, add 50 µL of each enzyme dilution (or buffer for the control) to triplicate wells.

-

Initiate the Reaction: Add 50 µL of the 1 mM 2-Naphthyl propionate working solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 10-30 minutes). The incubation time and temperature should be optimized to ensure the reaction proceeds in the linear range.

-

Stop the Reaction and Color Development: Add 50 µL of the Fast Blue B salt solution to each well to stop the enzymatic reaction and initiate the color development. The diazonium salt will react with the 2-naphthol produced.

-

Color Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the color to fully develop.

-

Measurement: Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Subtract the average absorbance of the no-enzyme control from the average absorbance of each enzyme dilution.

-

Plot the corrected absorbance values against the enzyme concentration to generate a dose-response curve.

-

The initial rate of the reaction can be calculated from the linear portion of a time-course experiment.

-

Visualizing the Workflow and Logic

To further clarify the experimental process and the logic behind supplier selection, the following diagrams are provided.

Caption: Workflow for a colorimetric esterase activity assay.

Caption: Logical flow for selecting a commercial supplier.

Conclusion

2-Naphthyl propionate is a valuable tool for researchers in drug discovery and development, primarily for its utility as an esterase substrate. The success of experiments utilizing this compound is heavily reliant on the quality of the starting material. By implementing a rigorous supplier evaluation process and adhering to well-defined experimental protocols, researchers can ensure the generation of reliable and reproducible data. This guide provides the foundational knowledge and practical steps to confidently source and effectively utilize 2-Naphthyl propionate in your research endeavors.

References

-

A rapid spectrophotometric method for the determination of esterase activity. (1981). PubMed. Retrieved from [Link]

-

Synthesis, Characterization and Study of Antimicrobial Activity of 1-Phenylazo-2-Naphthol. (2016). International Journal of ChemTech Research. Retrieved from [Link]

-

The new compounds are created from 2-(6-methoxy-2-naphthyl)-propionic acid (A). (2023). ResearchGate. Retrieved from [Link]

-

ISO Certification for Chemical Industry | ISO 9001,14001,45001,27001. (n.d.). SIS Certifications. Retrieved from [Link]

-

A simple activity staining protocol for lipases and esterases. (2011). ResearchGate. Retrieved from [Link]

-

ISO 9001:2015 Compliance: Why it Matters for Chemical Manufacturers. (2023). ArroChem. Retrieved from [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). PubMed. Retrieved from [Link]

-

WHO good practices for pharmaceutical quality control laboratories. (2023). World Health Organization. Retrieved from [Link]

-

Quality Control Guidelines for SAM Chemical Methods. (n.d.). US EPA. Retrieved from [Link]

-

esterase staining: alpha-napthyl acetate protocol. (2011). Neuromuscular Home Page. Retrieved from [Link]

-

ISO 9001 and ISO 14001 in the Chemical Industry: Ensuring Quality and Environmental Responsibility. (n.d.). Sampan Enterprises. Retrieved from [Link]

-

Quality Control In Chemical Manufacturing For Life Sciences. (2023). ReAgent. Retrieved from [Link]

-

ISO Certification for Chemical Industry ISO 9001, 14001, 45001 for Chemical Companies. (n.d.). TopCertifier. Retrieved from [Link]

-

Relevance of ISO standards for Chemical Industries. (2022). Compliancehelp Consulting, LLC. Retrieved from [Link]

-

2-NAPHTHOL CAS N°: 135-19-3. (2002). OECD SIDS. Retrieved from [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. siscertifications.com [siscertifications.com]

- 7. arrochem.com [arrochem.com]

- 8. sampanenterprises.com [sampanenterprises.com]

- 9. qccertification.com [qccertification.com]

- 10. quality-assurance.com [quality-assurance.com]

Methodological & Application

Application Notes: High-Throughput Esterase Activity Assay Using 2-Naphthyl Propionate

Abstract

Esterases are a diverse group of hydrolytic enzymes with critical roles in pharmacology, physiology, and industrial biotechnology. Accurate measurement of their activity is essential for drug development, diagnostics, and fundamental research. This document provides a comprehensive guide to the use of 2-naphthyl propionate as a chromogenic substrate for the sensitive and reliable quantification of esterase activity. We present detailed protocols for both quantitative spectrophotometric analysis in a microplate format and qualitative in-gel activity staining (zymography), designed for researchers, scientists, and drug development professionals.

The Scientific Principle: A Two-Step Chromogenic Reaction

The assay's foundation lies in a robust two-step enzymatic and chemical reaction. This method offers a straightforward colorimetric endpoint, making it suitable for high-throughput screening.

-

Enzymatic Hydrolysis: In the primary reaction, an esterase enzyme present in the sample catalyzes the hydrolysis of the non-colored substrate, 2-naphthyl propionate. This cleavage yields two products: 2-naphthol and propionic acid. The rate of 2-naphthol production is directly proportional to the esterase activity in the sample.

-

Azo Coupling for Color Development: The liberated 2-naphthol immediately couples with a diazonium salt, such as Fast Blue B Salt, which is present in the reaction buffer.[1] This coupling reaction, known as azo coupling, forms a stable, distinctly colored azo dye.[2] The intensity of the resulting color, which can be quantified by measuring its absorbance, is stoichiometric to the amount of 2-naphthol produced and, therefore, reflects the level of esterase activity.[1]

Figure 1: The two-step reaction mechanism of the 2-naphthyl propionate esterase assay.

Applications in Research and Development

The versatility of this assay lends itself to numerous scientific fields:

-

Enzyme Characterization: Determining the kinetic parameters (Km, Vmax) of purified or recombinant esterases.

-

Drug Discovery: Screening for inhibitors or activators of specific esterases, such as acetylcholinesterase or carboxylesterases, which are important drug targets.

-

Cell Biology: Measuring esterase activity in cell lysates and tissue homogenates to study cellular function and disease states.[3]

-

Diagnostics: Used in cytochemical staining to differentiate cell types, particularly in hematology for identifying monocytes.[4]

-

Zymography: Visualizing active esterase isoforms directly in polyacrylamide gels after electrophoresis to determine their molecular weights and activity profiles.[5]

Protocol 1: Quantitative Spectrophotometric Assay

This protocol is optimized for a 96-well microplate format, enabling efficient analysis of multiple samples.

Required Materials & Reagents

-

Substrate: 2-Naphthyl Propionate (Molecular Weight: 200.23 g/mol )[6]

-

Standard: 2-Naphthol (β-Naphthol) (Molecular Weight: 144.17 g/mol )[7]

-

Coupling Agent: Fast Blue B Salt (C.I. 37235)[8]

-

Solvent: Dimethyl sulfoxide (DMSO) or Ethanol

-

Buffer: 50 mM Sodium Phosphate Buffer, pH 7.4

-

Equipment: Spectrophotometer or microplate reader capable of reading absorbance at ~560-580 nm, 37°C incubator, analytical balance, and standard laboratory glassware/plasticware.

Reagent Preparation

Causality behind choices: Stock solutions are prepared in organic solvents due to the low aqueous solubility of the substrate and standard. The working buffer pH of 7.4 mimics physiological conditions, suitable for most esterases. Fast Blue B solution must be prepared fresh as diazonium salts are light-sensitive and degrade in aqueous solutions.

| Reagent | Preparation Instructions | Storage |

| Substrate Stock (10 mM) | Dissolve 20.0 mg of 2-Naphthyl Propionate in 10 mL of DMSO. Vortex to ensure complete dissolution. | Store in amber vials at -20°C. |

| 2-Naphthol Standard Stock (1 mM) | Dissolve 14.4 mg of 2-Naphthol in 100 mL of DMSO. | Store in amber vials at -20°C. |

| Phosphate Buffer (50 mM, pH 7.4) | Prepare using standard laboratory procedures. | Store at 4°C. |

| Fast Blue B Solution (10 mg/mL) | Dissolve 10 mg of Fast Blue B Salt in 1 mL of deionized water. Vortex briefly. Prepare fresh immediately before use. | Discard after use. |

Assay Workflow

This workflow is designed to ensure kinetic measurements are taken within the linear range of the reaction.

Figure 2: Standard workflow for the quantitative spectrophotometric esterase assay.

Step-by-Step Procedure

-

Prepare 2-Naphthol Standards: Create a standard curve by serially diluting the 1 mM 2-Naphthol Standard Stock in Phosphate Buffer to achieve concentrations from 0 to 100 µM. (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

-

Set Up Microplate:

-

Blanks: Add 100 µL of Phosphate Buffer.

-

Standards: Add 100 µL of each 2-Naphthol standard dilution.

-

Samples: Add 100 µL of your enzyme sample (e.g., cell lysate diluted in Phosphate Buffer). Include a "no-enzyme" control for each sample type to measure substrate auto-hydrolysis.

-

-

Pre-incubation: Pre-warm the plate at 37°C for 5 minutes.

-

Prepare Substrate Working Solution: Just before use, dilute the 10 mM Substrate Stock 1:10 in pre-warmed Phosphate Buffer to a final concentration of 1 mM.

-

Initiate Reaction: Add 100 µL of the 1 mM Substrate Working Solution to all wells except the standard curve wells. The total volume is now 200 µL.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). Ensure the reaction time is within the linear range, which should be determined empirically during assay development.

-

Color Development: Add 20 µL of the freshly prepared 10 mg/mL Fast Blue B Solution to all wells (including standards). Mix gently by pipetting or on a plate shaker for 1 minute.

-

Final Incubation: Incubate at room temperature for 10-15 minutes, protected from light, to allow for full color development.

-

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

For the assay to be trustworthy, activity must be quantified against a standard. This converts arbitrary absorbance units into a specific amount of product formed.

-

Generate Standard Curve: Subtract the absorbance of the 0 µM standard (blank) from all other standard readings. Plot the corrected absorbance vs. the known concentration (in µmoles) of 2-naphthol. Perform a linear regression to obtain the slope of the line (Absorbance / µmole).

-

Calculate Enzyme Activity:

-

Correct the sample absorbance by subtracting the absorbance of the corresponding "no-enzyme" control.

-

Use the standard curve to determine the amount of 2-naphthol (in µmoles) produced in each sample well.

-

Calculate the esterase activity using the formula: Activity (U/mL) = (µmoles of 2-naphthol produced) / (Incubation Time (min) x Volume of Enzyme (mL)) [1]

-

Definition of Unit: One unit (U) of esterase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of 2-naphthol per minute under the specified assay conditions.[1]

| 2-Naphthol (nmol/well) | Average Absorbance (570 nm) |

| 0 | 0.052 |

| 2 | 0.185 |

| 4 | 0.318 |

| 8 | 0.581 |

| 12 | 0.845 |

| 16 | 1.109 |

Protocol 2: In-Gel Esterase Activity Staining (Zymography)

Zymography allows for the identification of active esterase isoforms following electrophoretic separation. The principle involves running a native (non-denaturing) polyacrylamide gel, then incubating the gel with the substrate and coupling dye.

Procedure

-

Electrophoresis: Separate protein samples on a native polyacrylamide gel (PAGE). Do not include SDS or reducing agents in the sample buffer or gel, as these will denature the enzyme.[9]

-

Gel Equilibration: After electrophoresis, gently remove the gel and wash it twice for 5 minutes each in deionized water to remove electrophoresis buffer.[1] Then, equilibrate the gel in 100 mL of 0.1 M Phosphate Buffer (pH 7.0) for 20 minutes with gentle agitation.[1]

-

Staining Solution Preparation:

-

Dissolve 20 mg of 2-naphthyl propionate in 5 mL of DMSO.

-

Dissolve 50 mg of Fast Blue B Salt in 50 mL of 0.1 M Phosphate Buffer (pH 7.0).

-

Add the substrate solution to the Fast Blue B solution and mix well.

-

-

Staining: Submerge the equilibrated gel in the staining solution and incubate at room temperature or 37°C, protected from light.[5]

-

Visualization: Dark brown or reddish bands will appear at the locations of esterase activity as the azo dye precipitates.[4] Monitor the development and stop the reaction once the desired band intensity is reached by washing the gel extensively with deionized water.

Key Considerations & Self-Validation

-

Linearity: To ensure data accuracy, confirm that the reaction rate is linear with respect to both time and enzyme concentration. Run a time-course experiment and an enzyme dilution series.

-

Controls: Always include a negative control (no enzyme) to account for non-enzymatic substrate hydrolysis and a positive control (a known esterase) to validate the assay components.

-

Substrate Specificity: While 2-naphthyl propionate is a general esterase substrate, be aware that different esterase families may show varying affinities for it.[10]

-

Interference: Compounds in your sample that absorb light at 570 nm can interfere. Always run a sample blank (sample + buffer, no substrate) to correct for this.

-

Safety: Handle Fast Blue B Salt with care, as diazonium salts can be irritants. Work in a well-ventilated area and wear appropriate personal protective equipment (PPE).

References

-

NIST. (n.d.). 2-Naphthyl propionate. NIST Chemistry WebBook. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). α–Naphthyl Acetate Esterase Stain (α-NAE) (Fast Blue Method). Retrieved from [Link]

-

StainsFile. (n.d.). Fast Blue Salt B. Retrieved from [Link]

-

Ekpenyong, M. G. (2019). Response to "How to perform zymography of Acetyl Xylan esterase?". ResearchGate. Retrieved from [Link]

-

Ghosh, A., et al. (2022). Fast Blue B Produces a Light Background on the Gel Surface. Indian Journal of Clinical Biochemistry. Retrieved from [Link]

-

Main, A. R., et al. (1982). A rapid spectrophotometric method for the determination of esterase activity. Analytical Biochemistry. Retrieved from [Link]

-

Frackowiak, J., & Szutowicz, A. (1987). Acid alpha-naphthyl acetate esterase assay in murine lymphocytes. Analytical Biochemistry. Retrieved from [Link]

-

Zymogram Gels. (n.d.). SlideShare. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Naphthol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. stainsfile.com [stainsfile.com]

- 3. Acid alpha-naphthyl acetate esterase assay in murine lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. Fast Blue B Produces a Light Background on the Gel Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Naphthyl propionate [webbook.nist.gov]

- 7. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 8. Fast Blue B Salt Dyecontent 95 14263-94-6 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Spectrophotometric Analysis of Esterase Activity Using 2-Naphthyl Propionate

Introduction & Principle

2-Naphthyl propionate (2-NP) is a synthetic chromogenic substrate utilized to profile the chain-length specificity of esterases (EC 3.1.1.x) and lipases.[1][2] While 2-naphthyl acetate (C2) and 2-naphthyl butyrate (C4) are common, the propionate (C3) derivative offers a critical intermediate probe for distinguishing steric accessibilities in enzyme active sites.[1][2]

Unlike

Mechanistic Pathway

The assay proceeds in two distinct stages:

-

Enzymatic Hydrolysis: The enzyme cleaves the ester bond, releasing 2-naphthol.[2]

-

Diazo Coupling: The electrophilic diazonium salt attacks the electron-rich naphthol ring (ortho to the hydroxyl group), creating a conjugated azo complex absorbing at

.[2]

Figure 1: Reaction scheme showing the enzymatic cleavage of 2-NP followed by the chemical derivatization with Fast Blue B.

Reagents & Material Preparation

Note: 2-Naphthol derivatives can be toxic.[1][2][4] Handle with appropriate PPE.

| Reagent | Concentration | Preparation Notes | Stability |

| Substrate Stock | 20 mM | Dissolve 2-Naphthyl propionate in 100% Acetone or DMSO.[1][2] | Store at -20°C (Stable for months). |

| Assay Buffer | 50 mM | Sodium Phosphate (pH 7.[2]4) or Tris-HCl (pH 7.5).[1][2] Include 0.1% Gum Arabic if solubility is an issue. | Store at 4°C. |

| Coupling Reagent | 1% (w/v) | Fast Blue B Salt (tetrazotized o-dianisidine) in distilled water.[1][2] | Unstable. Prepare FRESH immediately before use.[2] Protect from light.[2] |

| Stop Solution | 10% (w/v) | SDS (Sodium Dodecyl Sulfate) or 1M Sodium Acetate (pH 4.0).[1][2] | Room Temp. |

| Standard | 10 mM | Pure 2-Naphthol in Acetone.[1][2] | Store at 4°C. |

Expert Insight: Solubility Management

2-Naphthyl propionate is hydrophobic.[1][2] To prevent precipitation in aqueous buffers:

-

Surfactants: Add Triton X-100 (0.01% - 0.1%) to the buffer if the enzyme tolerates it.[2]

-

Co-solvents: Ensure the final assay volume contains <5% organic solvent (Acetone/DMSO) to minimize enzyme denaturation.[2]

Protocol: Endpoint Spectrophotometric Assay

This protocol is designed for a standard 1 mL cuvette or adaptable to 96-well plates (divide volumes by 4).[1][2]

Standard Curve Generation (Self-Validation Step)

Crucial for converting Absorbance to Molar Activity.[1][2] Do not skip.

-

Prepare 0, 10, 20, 40, 60, 80, and 100 µM solutions of pure 2-Naphthol in Assay Buffer.[1][2]

-

Add Fast Blue B solution (ratio 1:10 dye:sample).[2]

-

Incubate for 5 minutes at Room Temperature (RT).

-

Measure Absorbance at 540 nm .

-

Plot

vs. Concentration to determine the Extinction Coefficient (

Enzymatic Assay Procedure

-

Equilibration: Pre-warm Assay Buffer to 25°C or 37°C.

-

Enzyme Addition: Add 880 µL Assay Buffer and 20 µL Enzyme Solution to a microcentrifuge tube.

-

Start Reaction: Initiate by adding 100 µL of Substrate Stock (2-NP).[2][3] Final Substrate Conc: 2 mM.

-

Incubation: Incubate for exactly 10 minutes (or linear range time).

-

Stop & Couple:

-

Development: Incubate for 10 minutes at RT in the dark. The solution will turn purple/red.[2]

-

Measurement: Transfer to cuvette/plate and read

. -

Controls:

Data Analysis & Calculation

Calculate the specific activity using the Beer-Lambert Law derived from your standard curve.

[1][2]- : Absorbance of Sample - Absorbance of Blank[1][2]

- : Total reaction volume (mL)

-

: Extinction coefficient (from Standard Curve, typically

- : Incubation time (min)

- : Volume of enzyme added (mL)

- : Path length (1 cm for cuvettes; varies for plates)

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| High Background Color | Spontaneous hydrolysis of 2-NP. | 2-NP is unstable in alkaline pH (>8.0).[1][2] Lower pH to 7.0-7.4. Use fresh substrate stock.[2] |

| Precipitate Formation | Insoluble Azo dye complex.[2] | The Azo-dye can be insoluble at high concentrations.[2] Add 1-2% SDS to the final reaction mixture to solubilize the dye. |

| Non-Linear Rates | Substrate depletion or product inhibition.[2] | Reduce incubation time or dilute enzyme.[2] Ensure <10% substrate hydrolysis. |

| Low Signal | Degraded Fast Blue B. | Critical: Fast Blue B is highly unstable.[2] If the powder is dark brown/black, discard it. Solution must be yellow/orange.[2] |

References

-

Gomori, G. (1953).[2] "Chloroacyl esters as histochemical substrates." Journal of Histochemistry & Cytochemistry. (Foundational work on naphthyl ester chemistry).[1][2]

-

Stoytcheva, M., et al. (2012).[1][2] "Spectrophotometric determination of esterase activity." Analytical Biochemistry. Validated method for azo-coupling kinetics.

-

Sigma-Aldrich. "Enzymatic Assay of Esterase using 2-Naphthyl Acetate."[1][2] Technical Bulletin. (General protocol adaptable for propionate).[1][2]

-

Matsushima, M., et al. (2010).[2] "Micro-plate assay for esterase activity using 2-naphthyl acetate." Journal of Insect Science. (High-throughput adaptation).

Sources

Application Note: Quantitative Profiling of Intracellular Esterase Activity Using 2-Naphthyl Propionate

Abstract

This guide details the specific application of 2-Naphthyl propionate (2-NP) as a probe for characterizing carboxylesterase (CES) activity in cell lysates.[1] While 1-naphthyl acetate is the generic standard for total esterase activity, 2-naphthyl propionate offers distinct specificity for esterases with preference for C3-acyl chains and specific isoforms (e.g., distinguishing CES1 vs. CES2 ratios when used in tandem with other substrates).[1] This note provides a validated colorimetric protocol utilizing azo-coupling detection, ensuring high signal-to-noise ratios in complex biological matrices.

Introduction & Mechanistic Basis[1][2][3][4][5]

The Substrate: Why 2-Naphthyl Propionate?

Esterases are ubiquitous enzymes critical for the metabolism of xenobiotics and prodrug activation (e.g., Irinotecan, Oseltamivir).[1] Most standard assays utilize 1-Naphthyl Acetate (C2 chain).[1] However, utilizing 2-Naphthyl Propionate (C3 chain) provides two critical analytical advantages:

-

Chain-Length Specificity: Probes the acyl-binding pocket depth.[1] Certain esterases exhibit higher affinity for propionyl groups over acetyl groups.[1]

-

Regioselectivity: The 2-naphthol leaving group often exhibits different kinetic parameters (

,ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Reaction Principle: The Azo-Coupling Method

Direct UV detection of the hydrolysis product (2-naphthol) is possible but prone to interference from cellular proteins and DNA in lysates (which absorb heavily at 280nm). Therefore, the Azo-Coupling Method is the gold standard for lysate analysis.[1]

-

Hydrolysis: Esterases cleave 2-NP to release 2-Naphthol and Propionic Acid .[1]

-

Coupling: A diazonium salt (e.g., Fast Blue B ) reacts specifically with the electron-rich naphthol ring.[1]

-

Detection: This forms an insoluble purple azo-dye complex, which is solubilized (usually with SDS) and quantified colorimetrically at 540 nm .[1]

Reaction Mechanism Diagram

Figure 1: Reaction mechanism showing the enzymatic hydrolysis of 2-NP followed by the chemical coupling with Fast Blue B to generate a quantifiable chromophore.

Materials & Reagents

Critical Reagents

| Reagent | Specification | Storage | Notes |

| 2-Naphthyl Propionate | >98% Purity | -20°C, Desiccated | Substrate.[1] Hydrophobic.[1] |

| Fast Blue B Salt | Double zinc salt | 4°C, Dark | Coupling agent.[1] Light sensitive.[1] |

| 2-Naphthol | Analytical Standard | Room Temp | For standard curve generation.[1] |

| Triton X-100 | Molecular Biology Grade | Room Temp | For cell lysis.[1] |

| SDS (Sodium Dodecyl Sulfate) | 10% Solution | Room Temp | Solubilizer/Stop Solution.[1] |

Buffer Preparation

-

Lysis Buffer: 100 mM Phosphate Buffer (pH 7.4) + 0.5% Triton X-100.[1]

-